Maraviroc is a synthetic molecule classified as a CCR5 antagonist, specifically designed to block the entry of the Human Immunodeficiency Virus type 1 (HIV-1) into CD4+ T-cells. [, ] This molecule plays a crucial role in scientific research, particularly in understanding HIV-1 infection mechanisms and exploring potential therapeutic targets.
The synthesis of Maraviroc has been described in various patents and research publications, highlighting several methods. A significant approach involves a multi-step synthesis that starts with the Robinson synthesis of a tropane core, followed by the formation of a substituted 1,2,4-triazole cycle. The key steps include:
This method emphasizes efficiency and simplicity, addressing challenges in previous synthetic routes.
Maraviroc has a complex molecular structure characterized by its unique bicyclic framework. Its chemical formula is , with a molecular weight of 504.64 g/mol. The structure features:
Molecular modeling studies have provided insights into its conformational flexibility and binding interactions with the CCR5 receptor, which are essential for its function as an antagonist .
Maraviroc participates in several key chemical reactions during its synthesis:
These reactions are optimized to enhance yield and selectivity while minimizing side products .
Maraviroc functions by selectively binding to the CCR5 receptor on the surface of T cells, which HIV uses as a co-receptor for entry into host cells. By blocking this receptor:
Clinical studies have demonstrated that Maraviroc significantly reduces viral load in patients who have not previously been treated with antiretroviral therapy .
Maraviroc exhibits several notable physical and chemical properties:
These properties influence its formulation as an oral medication .
Maraviroc's primary application is in the treatment of HIV infection as part of combination antiretroviral therapy. Its unique mechanism allows it to be used effectively in patients with specific strains of HIV that utilize the CCR5 co-receptor for entry. Additionally:
Maraviroc (MVC) binds within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, 6, and 7 of CCR5, inducing conformational changes that propagate to the extracellular loops (ECLs). Unlike orthosteric inhibitors, MVC does not compete with chemokines (e.g., CCL3, CCL4, CCL5) for the N-terminal binding site. Instead, it functions as a negative allosteric modulator, stabilizing an inactive CCR5 conformation that prevents G-protein coupling and receptor internalization [3] [9]. This allosteric mechanism is characterized by:
Table 1: Pharmacodynamic Properties of CCR5 Antagonists
Property | Maraviroc | Vicriviroc | Aplaviroc |
---|---|---|---|
Binding Site | TM pocket | TM pocket | TM pocket |
Dissociation Half-life | >100 min | ~60 min | ~30 min |
G-protein Inhibition | Yes | Yes | Yes |
Receptor Internalization | No | Partial | No |
Cryo-EM studies reveal that MVC binding repositions ECL2 by 8–10 Å and induces a 35° tilt in transmembrane helix 6. These shifts collapse the gp120-CCR5 co-receptor binding pocket, specifically disrupting interactions between:
Table 2: Structural Changes in CCR5 Induced by Maraviroc
CCR5 Domain | Conformational Shift | Functional Consequence |
---|---|---|
ECL2 | 8–10 Å inward displacement | Blocks V3 loop crown anchoring |
Transmembrane Helix 6 | 35° rotation | Disrupts Gαi coupling |
N-terminus | No significant change | Permits chemokine binding without activation |
MVC exhibits subnanomolar affinity for CCR5 (Kd = 0.1–0.5 nM), yet this is 20-fold lower than engineered chemokine analogs like 5P12-RANTES (Kd = 0.05 nM). Crucially, MVC’s therapeutic efficacy stems from its non-competitive inhibition, contrasting with endogenous ligands:
Table 3: Binding Kinetics of CCR5-Targeting Molecules
Molecule | Binding Site | Affinity (Kd, nM) | Inhibition Mechanism |
---|---|---|---|
Maraviroc | Transmembrane pocket | 0.1–0.5 | Allosteric antagonist |
5P12-RANTES | N-terminus + ECLs | 0.05 | Orthosteric superagonist |
Wild-type RANTES | N-terminus | 3.2 | Orthosteric agonist |
MIP-1α | N-terminus | 1.8 | Orthosteric agonist |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7